1-Oxadispiro[2.0.3^{4}.3^{3}]decane
Description
1-Oxadispiro[2.0.3⁴.3³]decane is a spirocyclic compound characterized by two fused rings sharing a single oxygen atom. The IUPAC nomenclature indicates a spiro system with bicyclic connectivity: the first ring is a 2-membered system (likely an epoxide or dioxolane), and the second comprises two interconnected 3-membered rings (e.g., cyclopropane or oxetane derivatives). This unique architecture confers rigidity and stereochemical complexity, making it a scaffold of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-oxadispiro[2.0.34.33]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-3-8(4-1)5-2-6-9(8)7-10-9/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNIQASPNAAEHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCCC23CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Oxadispiro[2.0.3^{4}.3^{3}]decane involves specific synthetic routes and reaction conditions. One common method involves the use of commercially available reagents. The preparation typically starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions often include the use of a base and a solvent, followed by purification steps to isolate the desired product. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
1-Oxadispiro[2.0.3^{4}.3^{3}]decane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Oxadispiro[2.0.3^{4}.3^{3}]decane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a scaffold for the development of biologically active compounds. In medicine, it has potential applications in drug discovery and development, particularly as a precursor for the synthesis of pharmacologically active compounds. Additionally, it may find use in the industry for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxadispiro[2.0.3^{4}.3^{3}]decane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Key Observations :
- Heteroatom Influence : Oxygen atoms in 1,4-dioxaspiro[4.5]decane facilitate hydrogen bonding with residues like W358/Y390 in serotonin receptors, whereas nitrogen in 1-Oxa-8-azaspiro[4.5]decane enables protonation for solubility or ionic interactions .
Physicochemical Properties
- Solubility and Stability : Oxygenated spiro compounds (e.g., 1,4-dioxaspiro[4.5]decane) demonstrate moderate aqueous solubility but may require formulation adjustments for bioavailability .
- Interfacial Behavior : Decane-containing spiro analogs exhibit variable dissolution rates; higher decane ratios (e.g., 10%) reduce dissolution due to larger droplet sizes .
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